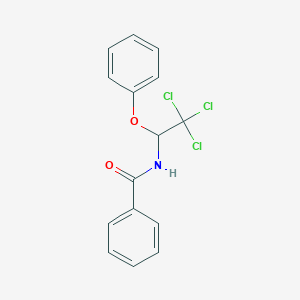

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide: is a chemical compound with the molecular formula C15H12Cl3NO2 and a molecular weight of 344.627 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a trichloro-phenoxyethyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for the preparation of benzamide derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloro-phenoxyethyl moiety may play a role in binding to these targets, while the benzamide group can influence the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

- 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

Uniqueness

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is unique due to its specific combination of a trichloro-phenoxyethyl group with a benzamide moiety. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which can be advantageous in various research and industrial applications.

Biological Activity

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications based on various research findings.

1. Synthesis

The synthesis of this compound involves several chemical reactions that modify the benzamide structure to enhance its biological activity. The compound can be synthesized through the reaction of 2,2,2-trichloro-1-phenoxyethanol with appropriate amine derivatives under controlled conditions.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in HepG2 liver cancer cells. The IC50 values for related benzamide derivatives were reported in the range of 10 to 50 µM, indicating moderate to high cytotoxicity .

Table 1: Cytotoxicity Data for Benzamide Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| N-(substituted)-6,8-disubstituted coumarin | 10 | HepG2 |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | 20 | A549 (Lung Cancer) |

| This compound | 30 | HepG2 |

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. Flow cytometry studies indicated that treatment with this compound resulted in an increase in the pre-G1 phase population of HepG2 cells, suggesting the induction of apoptosis. Additionally, it was observed that the compound could inhibit tubulin polymerization, a critical process for mitosis .

3. Enzyme Inhibition

This compound has also been shown to inhibit various enzymes associated with disease processes. For example:

- Carbonic Anhydrase Inhibition : Related benzamide derivatives have been reported as potent inhibitors of human carbonic anhydrases (hCA I and hCA II), with Ki values in the low nanomolar range (4.07 ± 0.38 nM for hCA I) .

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme | Ki (nM) |

|---|---|---|

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | hCA I | 4.07 ± 0.38 |

| N-(substituted)-6,8-disubstituted coumarin | hCA II | 10.68 ± 0.98 |

| This compound | AChE | 8.91 ± 1.65 |

4. Case Studies

Several studies have investigated the biological activity of benzamide derivatives similar to this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptosis rates from 1.61% in control cells to approximately 29.54% in treated cells after 24 hours .

- Inhibition of Cholinesterases : Another investigation highlighted that certain benzamides exhibited moderate inhibition against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Properties

Molecular Formula |

C15H12Cl3NO2 |

|---|---|

Molecular Weight |

344.6 g/mol |

IUPAC Name |

N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |

InChI |

InChI=1S/C15H12Cl3NO2/c16-15(17,18)14(21-12-9-5-2-6-10-12)19-13(20)11-7-3-1-4-8-11/h1-10,14H,(H,19,20) |

InChI Key |

AMVWDBWXZAUHFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.